Neuropeptide Y (32-36) amide, cys-

Description

Properties

CAS No. |

132880-12-7 |

|---|---|

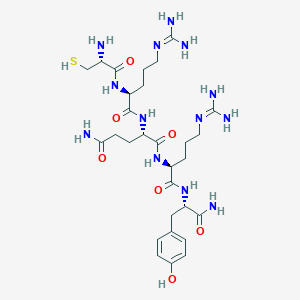

Molecular Formula |

C29H49N13O7S |

Molecular Weight |

723.9 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanediamide |

InChI |

InChI=1S/C29H49N13O7S/c30-17(14-50)24(46)39-18(3-1-11-37-28(33)34)25(47)41-20(9-10-22(31)44)27(49)40-19(4-2-12-38-29(35)36)26(48)42-21(23(32)45)13-15-5-7-16(43)8-6-15/h5-8,17-21,43,50H,1-4,9-14,30H2,(H2,31,44)(H2,32,45)(H,39,46)(H,40,49)(H,41,47)(H,42,48)(H4,33,34,37)(H4,35,36,38)/t17-,18-,19-,20-,21-/m0/s1 |

InChI Key |

SORPHVHNJWPWKB-SXYSDOLCSA-N |

SMILES |

C1=CC(=CC=C1CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CS)N)O |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CS)N)O |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CS)N)O |

Other CAS No. |

132880-12-7 |

sequence |

CRQRY |

Synonyms |

Cys-Arg-Gln-Arg-Tyr-NH2 Cys-neuropeptide Y (32-36) amide Cys-NPY (32-36)-amide neuropeptide Y (32-36) amide, Cys- neuropeptide Y (32-36)-NH2, cysteine- |

Origin of Product |

United States |

Scientific Research Applications

Physiological Roles and Mechanisms

Neuropeptide Y (32-36) amide, cys- is primarily involved in the modulation of appetite and energy homeostasis. It interacts with several NPY receptors, particularly Y1 and Y2, influencing feeding behavior and energy expenditure.

Appetite Regulation

- Mechanism : NPY is released during periods of fasting and acts on hypothalamic receptors to stimulate food intake. The C-terminal fragment (32-36) retains significant biological activity, promoting an increase in food consumption .

- Case Study : A study demonstrated that administration of NPY (32-36) in rodent models increased caloric intake significantly compared to controls, highlighting its potential as a target for obesity treatments .

Neuroprotective Effects

Research indicates that NPY fragments may have neuroprotective properties, particularly in neurodegenerative diseases.

Neuroprotection in Models of Injury

- Mechanism : NPY promotes neuronal survival and reduces apoptosis through activation of specific receptors that mediate intracellular signaling pathways .

- Case Study : In models of traumatic brain injury, treatment with NPY (32-36) led to improved recovery outcomes and reduced neuronal loss compared to untreated groups .

Stress Response Modulation

NPY is known to play a critical role in the body's response to stress.

Anxiety and Stress Disorders

- Mechanism : The peptide modulates the hypothalamic-pituitary-adrenal (HPA) axis, influencing stress-related behaviors .

- Case Study : Clinical trials involving patients with anxiety disorders showed that modulation of NPY levels could alleviate symptoms, suggesting therapeutic potential for NPY (32-36) analogs in psychiatric conditions .

Cardiovascular Applications

Recent studies have explored the role of NPY in cardiovascular health.

Vascular Regulation

- Mechanism : NPY is involved in vasoconstriction and blood pressure regulation through its action on vascular smooth muscle cells .

- Case Study : Research indicated that NPY (32-36) administration resulted in significant changes in blood flow dynamics in hypertensive models, suggesting its potential as a therapeutic agent for cardiovascular diseases .

Potential Therapeutic Applications

The unique properties of Neuropeptide Y (32-36) amide, cys-, make it a candidate for various therapeutic applications.

Comparison with Similar Compounds

Structural Analogues of NPY Fragments

Table 1: Structural Comparison of NPY-Derived Peptides

Key Observations :

- Cysteine Modification: The addition of Cys in NPY (32-36) amide may enhance membrane permeability or oxidative stability compared to non-cysteine variants .

- Proline Substitutions : (Pro34)-NPY stabilizes secondary structures critical for receptor interaction, a feature absent in the native (32-36) fragment .

- D-Amino Acid Modifications: (D-Trp32)-NPY exhibits altered receptor binding profiles, suggesting chirality impacts NPY receptor (Y1/Y2) specificity .

Functional Comparison with Pancreatic Polypeptide Family Members

Table 2: Functional Profiles of PP Family Peptides

Key Findings :

- NPY vs. PYY/PP : Full-length NPY and PYY share ~70% sequence homology but diverge in receptor activation. PYY preferentially activates Y2 receptors to suppress appetite, whereas NPY targets Y1/Y5 receptors to stimulate feeding .

- Fragment-Specific Actions : While NPY (32-36) amide, Cys- lacks direct functional data, related fragments (e.g., NPY 13-36) act as Y2 receptor agonists, opposing full-length NPY’s effects .

Comparison with Unrelated Bioactive Peptides

GLP-1 (32-36) Amide :

- It enhances glucose metabolism via AMPK activation in skeletal muscle and reduces hepatic steatosis in obese models .

Preparation Methods

Resin Activation and Amino Acid Coupling

-

Resin Preparation : Rink amide resin (100–200 mesh, 0.6 mmol/g loading) is swollen in dimethylformamide (DMF) for 30 minutes.

-

Deprotection : Fmoc removal is achieved using 20% piperidine in DMF, with two treatments (2 and 8 minutes) to ensure complete deprotection.

-

Coupling Reagents : A 4:1 molar ratio of HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and HOBt (hydroxybenzotriazole) in DMF activates carboxyl groups for 45–60 minutes per coupling cycle.

Key Challenges and Optimization Strategies

Aggregation and Steric Hindrance

The presence of arginine and tyrosine residues in NPY (32-36) amide, Cys- increases the risk of aggregation during synthesis. This is addressed by:

-

Pseudoproline Dipeptides : Incorporating Thr-Ser(ψMe,Mepro) or similar derivatives at strategic positions to disrupt β-sheet formation.

-

Backbone Amide Modifications : Substituting amide bonds with ester linkages (e.g., depsipeptides) to reduce steric hindrance, as demonstrated in PYY(3–36) analogues.

Cleavage, Purification, and Characterization

Cleavage from Resin

The peptide-resin is treated with a cleavage cocktail comprising:

Purification by Reverse-Phase HPLC

Crude peptide is purified using a C18 column (5 µm, 250 × 4.6 mm) under gradient conditions:

Table 1: HPLC Purification Parameters for NPY (32-36) Amide, Cys-

| Parameter | Value |

|---|---|

| Column | C18 (5 µm, 250 × 4.6 mm) |

| Gradient | 10–40% B over 30 min |

| Retention Time | 18.2 min |

| Purity | ≥98% (analytical HPLC) |

Mass Spectrometry Validation

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight:

Comparative Analysis of Synthesis Methods

SPPS vs. Semisynthetic Approaches

While SPPS is the standard for short peptides like NPY (32-36), larger NPY analogues (e.g., PYY(3–36)) employ hybrid strategies:

-

Recombinant Thioesters : A PYY(3–29) α-thioester is ligated to synthetic depsipeptides, followed by radical desulfurization to yield Ala substitutions.

-

Depsipeptide Stability : Ester bonds in depsipeptides show hydrolytic instability under acidic conditions, necessitating optimized ligation protocols.

Table 2: Synthesis Method Comparison

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Fmoc-SPPS | 65–75 | 98 | Scalability |

| Hybrid Semisynthesis | 50–60 | 95 | Enables non-natural residues |

Functional and Structural Insights

Circular Dichroism (CD) Analysis

CD spectra of NPY (32-36) amide, Cys- reveal a disordered structure in aqueous buffers, contrasting with the α-helical conformation observed in full-length NPY. This suggests that the C-terminal fragment requires larger structural contexts (e.g., full NPY) for ordered secondary structures.

Receptor Binding Implications

Although NPY (32-36) amide, Cys- lacks the full Y₂ receptor activation profile of intact NPY, its Arg³³ and Tyr³⁴ residues are critical for receptor interaction, as shown in PYY(3–36) studies. Modifications to these residues reduce potency by >500-fold at Y₁/Y₅ receptors .

Q & A

Q. What experimental approaches are recommended to validate the synthesis and purity of cysteine-modified Neuropeptide Y (32-36) amide?

To ensure synthesis accuracy and purity, researchers should employ reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS) for sequence confirmation and impurity profiling. Analytical methods like LC-MS/MS can verify post-translational modifications (e.g., cysteine disulfide bonds) and quantify batch-to-batch variability . For research-grade peptides, additional quality control (e.g., peptide content analysis) is advised to minimize experimental variability, especially in sensitive bioassays .

Q. How can receptor specificity be determined for Neuropeptide Y (32-36) amide in cellular assays?

Receptor specificity is typically assessed using selective antagonists (e.g., BIBP3226 for Y1 receptors) and competitive binding assays in tissue membranes (e.g., rat brain cortex). Radioligand displacement studies with [³H]NPY or [³H]PYY can quantify binding affinities (IC₅₀ values) for Y1/Y2 receptors . Parallel functional assays (e.g., cAMP inhibition or calcium flux) in receptor-transfected cell lines further confirm target engagement .

Q. What in vitro models are suitable for studying the metabolic effects of Neuropeptide Y (32-36) amide?

INS-1 β-cell lines are widely used to evaluate glucose metabolism and apoptosis modulation. For mitochondrial function, primary hepatocytes or skeletal muscle cells (e.g., C2C12) can assess AMPK activation and glucose transporter 4 (GLUT4) translocation via Western blot or fluorescence microscopy . Dose-response studies (0.1–10 µM) over 24–48 hours are standard for metabolic profiling .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro potency and in vivo efficacy of Neuropeptide Y (32-36) amide?

Discrepancies often arise from pharmacokinetic factors (e.g., peptide stability, tissue penetration) or compensatory pathways in vivo. To address this, conduct comparative studies using isotopic labeling (e.g., ¹⁴C-tagged peptides) to track bioavailability and tissue distribution. Pair in vitro data with in vivo models (e.g., diet-induced obese mice) measuring glucose tolerance, insulin sensitivity, and β-cell mass via histology .

Q. What advanced analytical strategies are used to characterize cysteine-mediated modifications in Neuropeptide Y fragments?

Differential alkylation followed by LC-MS/MS can distinguish free vs. oxidized cysteine residues. For example, iodoacetamide treatment alkylates free thiols, while subsequent reduction/alkylation identifies disulfide bonds. MRM (multiple reaction monitoring) transitions enhance detection sensitivity in complex biological matrices like plasma .

Q. How can receptor crosstalk between Y1/Y2 and other pathways (e.g., AMPK) be systematically investigated?

Use siRNA knockdown or CRISPR-Cas9 Y1/Y2 knockout models in cell lines to isolate receptor-specific effects. Combine this with phosphoproteomics to map downstream signaling nodes (e.g., AMPK, mTOR). In vivo, co-administrate receptor antagonists (e.g., BIIE0246 for Y2) with metabolic stressors (e.g., high-fat diet) to dissect pathway interactions .

Q. What are critical considerations for quantifying Neuropeptide Y (32-36) amide in biological samples?

Peptide degradation and matrix effects (e.g., plasma protein binding) are major challenges. Stabilize samples with protease inhibitors (e.g., aprotinin) and acidification. Use stable isotope-labeled internal standards (SILIS) in LC-MS/MS workflows to correct for recovery losses. Limit of quantification (LOQ) should be validated below physiological concentrations (e.g., <1 nM) .

Q. How to validate the mitochondrial targeting mechanism of Neuropeptide Y (32-36) amide?

Employ mitochondrial isolation protocols followed by subcellular fractionation and immunoblotting (e.g., COX IV as a marker). Confocal microscopy with MitoTracker dyes can visualize peptide colocalization. Functional assays, such as oxygen consumption rate (OCR) measurements via Seahorse Analyzer, quantify mitochondrial activity in response to peptide treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.